4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic molecule that features a pyrrolidin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole intermediate, followed by its coupling with the pyrrolidin-2-one moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are often studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL
- 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL}METHANOL
- 2-(1-METHYL-1H-IMIDAZOL-2-YL)-ETHANOL
Uniqueness
4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole and pyrrolidin-2-one moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H24ClN3O |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O/c1-2-18-9-4-7-13-23(18)29-17-20(15-25(29)31)26-28-22-12-6-8-14-24(22)30(26)16-19-10-3-5-11-21(19)27/h3-14,20H,2,15-17H2,1H3 |
InChI Key |
WLEUCRMMPSYVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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